molecular formula C15H24N4O B2642851 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797248-81-7

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2642851
CAS No.: 1797248-81-7
M. Wt: 276.384
InChI Key: CFUCWFUWWKBXAO-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a chemical compound of interest in pharmaceutical and biological research. It features a pyrimidine core, which is a common scaffold in medicinal chemistry, substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety . A methylene bridge at the 2-position of the pyrimidine ring connects to a pivalamide group. The pyrrolidine and pyrimidine subunits are often found in compounds with significant biological activity. For instance, pyrimidine derivatives have been investigated as selective inhibitors for various enzymatic targets, such as IKKα in the NF-κB signaling pathway , and as modulators of receptors like the cannabinoid CB2 receptor . The structural components of this compound suggest potential for use as a building block or intermediate in the synthesis of more complex molecules for drug discovery efforts. Researchers can utilize this compound in the development of probes to study protein function or as a lead compound for further chemical optimization. This product is intended for research applications only and is not for human or veterinary use .

Properties

IUPAC Name

2,2-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-13(19-7-5-6-8-19)18-12(17-11)10-16-14(20)15(2,3)4/h9H,5-8,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCWFUWWKBXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and pyrrolidine under basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group is introduced via an amidation reaction. This involves reacting the pyrimidine intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a pivalamide moiety . Its IUPAC name is N-[(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl]pivalamide. The synthesis typically involves multiple steps, including:

  • Formation of the Pyrimidine Ring : Synthesized through condensation reactions.
  • Introduction of the Pyrrolidine Group : Achieved via nucleophilic substitution.
  • Attachment of the Pivalamide Moiety : Coupling with pivalic acid derivatives using coupling agents.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Pyrimidine synthesisAldehydes, guanidine derivatives
2Pyrrolidine introductionHalogenated pyrimidines, pyrrolidine
3CouplingDCC, EDC

Chemistry

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its structural characteristics allow for diverse modifications leading to novel compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Notably:

  • Inhibition of Phosphodiesterase (PDE) : It selectively inhibits PDE9A, leading to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues, which is associated with enhanced cognitive functions in preclinical models .
  • Procognitive Effects : In rodent studies, it has shown improvements in memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.

Medicine

This compound is explored for therapeutic potentials such as:

  • Antitumor Activity : Preliminary studies indicate that related compounds exhibit growth inhibition on various cancer cell lines, suggesting applications in oncology .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties facilitate innovations in material science and pharmaceuticals.

Case Study 1: Cognitive Enhancement

A study demonstrated that this compound significantly improved cognitive function in rodent models by enhancing neurotransmitter activity. The results indicated a direct correlation between PDE9A inhibition and cognitive performance, supporting its potential use in treating cognitive impairments .

Case Study 2: Antitumor Research

Research involving related compounds showed promising results in inhibiting tumor growth across various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Differences in Heterocyclic Cores

  • Pyridine vs. Pyrimidine :
    Pyridine derivatives (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) have one nitrogen atom in their aromatic ring, whereas pyrimidines like the target compound contain two nitrogen atoms. This difference alters electronic distribution, solubility, and hydrogen-bonding capacity. Pyrimidines are more polar and often exhibit stronger binding to biomolecular targets (e.g., DNA/RNA enzymes) .

  • Substituent Patterns: The target compound’s 4-methyl and 6-pyrrolidin-1-yl groups contrast with common substituents in cataloged pyridine analogs, such as halogens (Cl, I), methoxy, or formyl groups . These substituents influence steric bulk, lipophilicity, and reactivity.

Functional Group Analysis

  • Pivalamide Moieties :
    The pivalamide group (tert-butyl carboxamide) is conserved across many cataloged compounds (e.g., N-(5-fluoropyridin-2-yl)pivalamide ). This group contributes to metabolic stability by resisting enzymatic degradation due to its bulky tert-butyl substituent .

  • Linker Variations :
    The target compound’s methylene linker between the pyrimidine and pivalamide is analogous to structures like N-(6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide . However, the latter’s pyridine core and hydroxymethyl-pyrrolidine substituent introduce distinct hydrogen-bonding capabilities .

Molecular Weight and Physicochemical Properties

  • However, pyridine-based analogs range from M.W. 252.31 (N-(5-(dihydroxymethyl)pyridin-2-yl)pivalamide ) to 440.10 (N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide ). The target’s pyrimidine core and substituents likely place it in the higher end of this range (~350–400 g/mol).
  • Lipophilicity :
    The pyrrolidin-1-yl group in the target compound may increase lipophilicity (higher logP) compared to halogenated analogs (e.g., N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, CAS 149765-16-2 ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Commercial Availability and Pricing

  • Pricing Trends: Cataloged pyridine pivalamides are priced between $240 (1 g of N-(5-fluoropyridin-2-yl)pivalamide ) and $6,000 (25 g of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ). Bulk pricing discounts are consistent (e.g., 25 g costs ~6–12× the 1 g price).

Key Research Implications

  • Synthetic Challenges :
    The pyrrolidin-1-yl and methyl groups on the pyrimidine ring may require multistep synthesis, including nucleophilic substitution or transition-metal-catalyzed coupling, as seen in analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide .

  • Biological Relevance :
    Pyrimidine derivatives are prevalent in antiviral and anticancer agents (e.g., 5-fluorouracil). The target’s structure aligns with kinase inhibitors targeting ATP-binding pockets, though specific activity data are unavailable .

Tabulated Comparison of Selected Analogs

Compound Name Core Heterocycle Key Substituents Molecular Weight Price (1 g) Source
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Cl, CHO, I 366.58 $500
N-(5-fluoropyridin-2-yl)pivalamide Pyridine F 252.31 $240
N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide Pyridine Cl, TBDMS-protected pyrrolidine 440.10 $400
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (Target) Pyrimidine CH3, pyrrolidin-1-yl ~350–400* N/A

*Estimated based on structural analogs.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring and a pivalamide moiety, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C14H20N4OC_{14}H_{20}N_4O, with a molecular weight of approximately 248.34 g/mol. Its structure facilitates interactions with biological targets, potentially influencing various biochemical pathways.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
  • Receptor Interaction : It could interact with receptors influencing neurotransmitter systems, particularly those related to cognition and memory.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial replication mechanisms.

1. Cognitive Enhancement

Research indicates that compounds structurally similar to this compound exhibit procognitive effects. For instance, studies on PDE9A inhibitors have shown that they elevate cGMP levels in the brain, which correlates with improved cognitive function in rodent models .

2. Anticancer Potential

The compound's ability to inhibit specific enzymes may extend to anticancer applications. By targeting pathways involved in cell proliferation, it could potentially slow down or halt tumor growth. The mechanism likely involves modulation of signaling pathways critical for cancer cell survival and proliferation.

3. Antimicrobial Properties

Initial assessments suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains. Such activity could be attributed to its ability to disrupt bacterial metabolic processes or inhibit replication.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
PDE9A InhibitionDemonstrated cognitive enhancement and increased cGMP levels in rodent models.
Structure Activity RelationshipIdentified key structural features that enhance pharmacological efficacy and selectivity for PDE9A over other enzymes.
Anticancer ActivityHighlighted potential anticancer effects through enzyme inhibition, impacting cell growth regulation.

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